1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine
Description
1-[2-(1-Methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine is a small-molecule compound featuring a tetrahydropyran (oxane) ring substituted at position 3 with a methanamine group and at position 2 with a 1-methylpyrazole moiety. Its molecular formula is C₁₀H₁₇N₃O, with a molecular weight of 195.27 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-13-9(4-5-12-13)10-8(7-11)3-2-6-14-10/h4-5,8,10H,2-3,6-7,11H2,1H3 |
InChI Key |
YHWLQRJYWUMHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole with an oxane derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Flexibility and Solubility
- The oxane ring in the target compound enhances solubility in polar solvents compared to cyclopropane-based analogues (e.g., [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine) due to oxygen-mediated hydrogen bonding .
- Phenylethyl-substituted derivatives (e.g., [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine) exhibit higher lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.2), impacting membrane permeability .
Biological Activity
1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This compound features a pyrazole ring, an oxane (tetrahydrofuran) moiety, and a methanamine group, which are critical for its biological activity. The structural uniqueness of this compound allows it to interact with various biological targets, leading to its potential as an enzyme inhibitor and modulator of disease pathways.
Structural Characteristics
The compound's structure can be represented as follows:
Key Structural Features:
- Pyrazole Ring: Contributes to the compound's ability to interact with biological macromolecules.
- Oxane Moiety: Enhances solubility and bioavailability.
- Methanamine Group: Essential for biological activity through potential interactions with enzymes and receptors.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer proliferation and microbial resistance, potentially through competitive inhibition or allosteric modulation.
- Binding Affinities: Studies suggest that it binds selectively to certain enzymes, influencing their function and potentially altering disease progression .
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas:
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Cancer Studies:
-
Infectious Disease Models:
- Research indicated that this compound could inhibit the growth of drug-resistant bacterial strains, showcasing its potential as an antibiotic candidate.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of structural features compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Imidazole ring fused with pyridine | Broad spectrum antibacterial and antifungal properties |
| Triazolopyridine | Triazole ring attached to pyridine | Active against multidrug-resistant tuberculosis |
| Thiazolopyridine | Thiazole ring with pyridine | Known for anti-inflammatory and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
